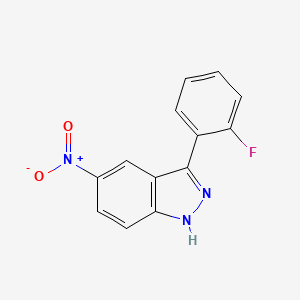

3-(2-fluorophenyl)-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

1356087-61-0 |

|---|---|

Molecular Formula |

C13H8FN3O2 |

Molecular Weight |

257.22 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-5-nitro-1H-indazole |

InChI |

InChI=1S/C13H8FN3O2/c14-11-4-2-1-3-9(11)13-10-7-8(17(18)19)5-6-12(10)15-16-13/h1-7H,(H,15,16) |

InChI Key |

XVSMEFUNWOUPTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Fluorophenyl 5 Nitro 1h Indazole

Foundational Strategies for 1H-Indazole Core Synthesis

The assembly of the 1H-indazole scaffold can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Intramolecular Cyclization Reactions for Benzopyrazole Formation

Intramolecular cyclization is a cornerstone of indazole synthesis, typically involving the formation of the N1-N2 bond or the N2-C3 bond. A prominent example is the Ullmann-type reaction, which involves the copper-catalyzed intramolecular N-arylation of a hydrazone. google.comnih.gov This approach is particularly effective for constructing 1-aryl-1H-indazoles from o-halogenated aryl aldehydes or ketones and aryl hydrazines. google.com The process begins with the condensation of the carbonyl compound and hydrazine (B178648) to form a hydrazone intermediate, which then undergoes cyclization. Difficulties such as poor reactivity and thermal hazards can be overcome through high-throughput screening and statistical modeling to find safe and optimal conditions. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Ullmann-Type Cyclization | o-haloaryl hydrazones | CuI/diamine ligand | Effective for N-arylation; can be performed under microwave irradiation. | google.com |

| Cyclization of o-aminobenzoximes | o-aminobenzoximes | Triphenylphosphine/Imidazole (B134444) | Proceeds via selective oxime activation and N-N bond formation under mild conditions. | organic-chemistry.org |

| SNAr Cyclization | 2-fluoro-5-nitro-arylhydrazones | Base (e.g., K2CO3) | Activated by electron-withdrawing groups (e.g., NO2); fluorine is an excellent leaving group. | mdpi.com |

Transition Metal-Catalyzed C-H Activation and Amination Protocols

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation to construct heterocyclic rings, offering a more atom-economical approach. Various metal catalysts, including those based on rhodium, cobalt, copper, palladium, and silver, have been successfully employed for indazole synthesis. chemicalbook.com

For instance, a Rh(III)/Cu(II) co-catalyzed system enables the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes to afford 1H-indazoles. chemicalbook.com The proposed mechanism involves the formation of a rhodacycle intermediate, followed by migratory insertion of the Rh-C bond into the N=O group and subsequent protonolysis. chemicalbook.com Similarly, Ag(I)-mediated intramolecular oxidative C-H amination provides an efficient route to various 3-substituted indazoles. wikipedia.org These methods often exhibit broad functional group tolerance and can provide access to complex indazole architectures in a single step. chemicalbook.comorganic-chemistry.org

| Catalyst System | Coupling Partners | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III)/Cu(II) | Benzimidates and Nitrosobenzenes | C-H Activation/Annulation | Redox-neutral conditions with good to high yields. | chemicalbook.comorganic-chemistry.org |

| Co(III)/Cu(II) | NH Imines and Nitrosoaromatics | C-H Activation/C-N/N-N Coupling | Accesses 3-aryl/alkyl-1H-indazoles. | organic-chemistry.org |

| Ag(I) | Arylhydrazones | Intramolecular Oxidative C-H Amination | Proceeds via a proposed single electron transfer (SET) mechanism. | wikipedia.org |

| Pd(0) | Aminohydrazones | Intramolecular C-H Amination | Ligand-free conditions can be employed. | organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions in Indazole Construction

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for forming five-membered rings. researchgate.netresearchgate.net In the context of indazole synthesis, this typically involves a [3+2] cycloaddition between a 1,3-dipole (such as a diazo compound or a nitrile imine) and a dipolarophile (most notably, an aryne). nih.govbiosynth.comnih.gov

Benzyne (B1209423), generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, readily reacts with various dipoles. nih.govnih.gov For example, nitrile imines, generated from hydrazonoyl chlorides, react rapidly with benzyne to afford N(1)-C(3) disubstituted indazoles in good yields. nih.govcaymanchem.com This method offers a convergent and modular approach to highly substituted indazoles. nih.gov

| 1,3-Dipole | Dipolarophile | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrile Imines (in situ) | Benzyne (in situ) | CsF/18-crown-6 | 1,3-Disubstituted-1H-indazoles | nih.govcaymanchem.com |

| Diazo Compounds (in situ from N-tosylhydrazones) | Arynes | CsF or TBAF | 3-Substituted-1H-indazoles | biosynth.com |

| α-Diazomethylphosphonates | Arynes | CsF | 3-Alkyl/aryl-1H-indazoles | organic-chemistry.orgbiosynth.com |

Reductive Cyclization Approaches

Reductive cyclization offers a direct route to the indazole core from readily available starting materials, often ortho-substituted nitroaromatics. researchgate.net A classic example is the cyclization of o-nitro-ketoximes, which can be converted to 1H-indazoles upon reaction with carbon monoxide catalyzed by iron carbonyl complexes. researchgate.net This method proceeds under neutral conditions, making it suitable for substrates with acid or base-sensitive functional groups. researchgate.net Other reducing agents, such as tin(II) chloride (SnCl2), have also been employed for similar transformations. The reaction generally tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.net

| Substrate | Reducing Agent/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| o-Nitro-ketoximes | CO / [Cp*Fe(CO)2]2 | 150 °C, Dioxane | Neutral, chemoselective conditions. | researchgate.net |

| o-Nitrobenzaldehyde derivatives | Base | EtOH | Forms part of a multi-step sequence. | nih.gov |

| o-Aminophenylglyoxylic acid (from Isatin) | Diazotization followed by reduction | Aqueous alkali, then acid/reductant | Provides 1H-indazole-3-carboxylic acid. | nih.gov |

One-Pot Multicomponent Reaction Strategies

To improve synthetic efficiency and reduce waste, one-pot multicomponent reactions have been developed for indazole synthesis. These strategies combine several reaction steps into a single operation without isolating intermediates. For instance, 1-aryl-1H-indazoles can be prepared in a one-pot domino process starting from an acetophenone. mdpi.com This involves the in situ formation of an arylhydrazone, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. mdpi.comias.ac.in Another one-pot approach involves the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates to directly yield 1-alkylindazoles. nih.gov Copper(I)-mediated one-pot syntheses of 2,3-dihydro-1H-indazoles have also been developed, providing moderate to good yields and avoiding the need for intermediate purification.

| Components | Reaction Type | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Acetophenone, Arylhydrazine, Base | Hydrazone formation / SNAr Cyclization | None (base-mediated) | Efficient for 1-aryl-5-nitro-1H-indazoles. | mdpi.comias.ac.in |

| 2-Haloacetophenone, Methylhydrazine | Amination / Dehydration-Cyclization | CuO | Direct route to functionalized 1H-indazoles. | nih.gov |

| 1,1-Dialkylhydrazone, Aryne Precursor, Fluoride Source | Aryne Annulation | None (fluoride-initiated) | Direct one-step route to 1-alkylindazoles. | nih.gov |

| o-Iodobenzyl bromide, bis-BOC protected hydrazine | Ullmann Coupling / Intramolecular Coupling | CuI / 1,10-phenanthroline (B135089) | Provides 2,3-dihydro-1H-indazoles. |

Strategic Introduction of the 2-Fluorophenyl Substituent at the C-3 Position

The synthesis of the specific target molecule, 3-(2-fluorophenyl)-5-nitro-1H-indazole, requires a strategy that correctly places the 2-fluorophenyl group at the C-3 position and the nitro group at the C-5 position. A highly convergent and effective approach involves the construction of the indazole ring from a precursor that already contains these substituents in the correct orientation.

A key intermediate for this synthesis is (2-amino-5-nitrophenyl)(2-fluorophenyl)methanone, also known as 2-amino-5-nitro-2'-fluorobenzophenone. This compound can be synthesized via a Friedel-Crafts acylation reaction. In a patented procedure, para-nitroaniline is reacted with o-fluorobenzoyl chloride in the presence of anhydrous zinc chloride to yield the desired benzophenone (B1666685) intermediate.

With the key (2-amino-5-nitrophenyl)(2-fluorophenyl)methanone precursor in hand, the final step is the cyclization to form the 1H-indazole ring. This transformation is typically achieved by reacting the aminobenzophenone with a source of the second nitrogen atom, such as hydrazine hydrate (B1144303) or hydroxylamine (B1172632), under acidic or thermal conditions. This reaction proceeds via condensation to form an intermediate (e.g., a hydrazone), which then undergoes intramolecular cyclization with the elimination of water to furnish the stable aromatic indazole ring system. This general method of cyclizing 2-aminobenzophenones is a well-established and reliable route for the preparation of 3-aryl-1H-indazoles. A modern, metal-free, one-pot variation involves the reaction of 2-aminophenones with hydroxylamine derivatives to yield indazoles. organic-chemistry.org

This synthetic sequence provides a direct and logical pathway to this compound, leveraging a classic heterocyclic ring-forming reaction on a strategically substituted precursor.

Coupling Reactions Involving Fluorinated Building Blocks (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.orgias.ac.in This methodology is highly effective for synthesizing 3-aryl-1H-indazoles by reacting a halogenated indazole precursor with an appropriate arylboronic acid. rsc.orgias.ac.in For the synthesis of this compound, this would typically involve the coupling of a 3-halo-5-nitro-1H-indazole with 2-fluorophenylboronic acid. The efficiency of the Suzuki-Miyaura reaction is influenced by the choice of catalyst, base, and solvent system. nih.govnih.gov Microwave-assisted conditions have been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.netnih.gov

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituted aryl and heteroaryl groups at various positions of the indazole ring, making it a valuable method for creating libraries of analogs for structure-activity relationship studies. nih.govnih.gov

Direct Fluorination Methods Applied to Indazole Scaffolds

Direct C-H fluorination has emerged as an increasingly important strategy in medicinal chemistry for introducing fluorine atoms into heterocyclic systems. organic-chemistry.org For indazole scaffolds, electrophilic fluorinating reagents can be employed to directly install a fluorine atom onto the ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) have been successfully used for the C-3 fluorination of 2H-indazoles. organic-chemistry.org This method is often performed under metal-free conditions and can be highly regioselective. organic-chemistry.org While this approach directly fluorinates the indazole core, it is a distinct strategy from introducing a pre-fluorinated phenyl ring at the C-3 position.

The development of electrophilic fluorination reagents has focused on increasing their stability, safety, and reactivity. wikipedia.org Reagents like Selectfluor are also commonly used for the direct C-H fluorination of various organic molecules. nih.govbohrium.com

Pre-functionalization of Phenyl Moieties with Fluorine

An alternative and widely used approach involves the synthesis of the indazole ring from starting materials that already contain the 2-fluorophenyl moiety. A common method is the condensation of a substituted o-fluorobenzaldehyde with hydrazine or its derivatives. researchgate.netchemicalbook.comchemicalbook.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring. researchgate.net This strategy effectively installs the 2-fluorophenyl group at the C-3 position from the outset.

Another route involves the reaction of ketones and aldehydes with diazo(trimethylsilyl)methylmagnesium bromide to form 2-diazo-(2-trimethylsilyl)ethanols, which can then be converted to indazoles bearing a hydroxymethyl unit at the C-3 position through cycloaddition with benzynes. nih.gov Modification of this approach could potentially incorporate a 2-fluorophenyl group.

Regioselective Installation and Derivatization of the Nitro Group at the C-5 Position

The introduction and subsequent transformation of the nitro group at the C-5 position are critical steps in the synthesis of this compound and its analogs.

Nitration Methodologies for Indazole Ring Systems

The nitration of the indazole ring is a common method for introducing a nitro group. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the indazole core. rsc.org Nitration of indazole itself can lead to a mixture of products, but with appropriate directing groups, the reaction can be guided to favor the C-5 position. For instance, the nitration of 2-amino-5-nitrotoluene followed by diazotization and cyclization is a known method to produce 5-nitroindazole (B105863). orgsyn.org

Direct nitration of a 3-substituted indazole can also be achieved. The conditions for such reactions typically involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. researchgate.net The electronic properties of the substituent at the C-3 position can influence the position of nitration.

Chemical Transformations of the Nitro Group (e.g., reduction to amino group for further derivatization)

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. The reduction of a nitro group on the indazole ring to an amine is a key step for further derivatization. researchgate.net This transformation opens up a wide range of possibilities for creating analogs, as the resulting amino group can participate in various reactions such as acylation, alkylation, and sulfonylation.

The reduction of the nitro group is typically achieved using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 5-aminoindazole (B92378) derivative can then be used as a versatile intermediate for the synthesis of a diverse library of compounds.

Convergent and Divergent Synthetic Routes to this compound Analogs

Both convergent and divergent synthetic strategies can be employed to generate analogs of this compound.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For example, a pre-functionalized 5-nitroindazole core could be coupled with a 2-fluorophenyl-containing fragment. This approach is often efficient for producing a specific target molecule.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. In the context of this compound, a common intermediate such as 3-(2-fluorophenyl)-5-amino-1H-indazole could be synthesized and then reacted with a variety of electrophiles to generate a library of analogs with different substituents at the 5-position. This strategy is particularly useful for exploring structure-activity relationships in drug discovery programs.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis, such as the desired number of analogs and the complexity of the target molecules.

Optimization of Reaction Conditions and Yield Enhancement (e.g., catalyst selection, solvent effects, temperature)

The synthesis of 3-aryl-5-nitro-1H-indazoles often involves intramolecular cyclization reactions, where the optimization of conditions is crucial for maximizing product yield and purity. Key parameters that are typically fine-tuned include the choice of catalyst, solvent system, base, and reaction temperature.

Catalyst Selection Transition metal catalysts, particularly copper and palladium, are frequently employed to facilitate the intramolecular N-arylation required for indazole ring formation. For instance, copper(I) iodide (CuI) has been effectively used in the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones. beilstein-journals.org The choice of ligand, such as 1,10-phenanthroline, is also critical in stabilizing the catalyst and promoting the reaction. beilstein-journals.org While many modern methods aim for catalyst-free synthesis under specific conditions, copper-catalyzed methods remain a staple for challenging arylations. beilstein-journals.org In some cases, reactions can proceed without a transition metal catalyst, relying on a nucleophilic aromatic substitution (SNAr) mechanism, especially when the aromatic ring is activated by electron-withdrawing groups like a nitro group. nih.govresearchgate.net

Solvent Effects The selection of a solvent significantly impacts reaction rates and yields, particularly in cyclization reactions. Polar aprotic solvents are generally favored for SNAr and many metal-catalyzed reactions. Dimethylformamide (DMF) is a commonly used solvent that facilitates the dissolution of reagents and can accelerate reactions by stabilizing charged intermediates. nih.govresearchgate.netmdpi.com Studies on related heterocyclic syntheses show that DMF often provides the optimal medium for achieving maximum yield. mdpi.comgrowingscience.com Other solvents like dimethyl sulfoxide (B87167) (DMSO) are also effective, particularly in base-mediated reactions, as they can enhance the nucleophilicity of the reacting species. mdpi.com The choice of solvent can sometimes influence the regioselectivity of a reaction, although in many indazole syntheses, the desired isomer is predominantly formed. sciepub.com

Temperature and Reaction Time Temperature is a critical parameter that must be carefully controlled to ensure optimal yield and minimize the formation of side products. For SNAr-based cyclizations, reactions are often conducted at room temperature (23 °C) for several hours. nih.govresearchgate.netchemicalbook.com In contrast, copper-catalyzed N-arylation reactions may require significantly higher temperatures, often around 120 °C, to proceed at a reasonable rate. beilstein-journals.org The reaction time is also optimized; for example, the synthesis of certain 5-nitro-substituted arylhydrazones required a shorter reaction time to achieve a good yield. beilstein-journals.org Reaction progress is typically monitored until the starting material is fully consumed to prevent degradation of the product under prolonged heating. nih.govchemicalbook.com An increase in temperature does not always lead to a better yield and can sometimes result in product degradation. growingscience.com

The table below summarizes the optimization of various parameters for the synthesis of related indazole compounds.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | CuI (20 mol%) with 1,10-phenanthroline ligand | Facilitates intramolecular N-arylation of o-chlorinated arylhydrazones to form the indazole ring. | beilstein-journals.org |

| Solvent | Dimethylformamide (DMF) | Effective solvent for SNAr cyclization, leading to high yields of 5-nitroindazoles. | nih.govresearchgate.net |

| Solvent | Dimethyl Sulfoxide (DMSO) | Used in base-promoted annulation reactions to form imidazole rings, a related heterocycle. | researchgate.net |

| Base | Potassium Hydroxide (KOH) | Used in conjunction with a copper catalyst to promote N-arylation. | beilstein-journals.org |

| Base | Cesium Carbonate (Cs2CO3) | A strong base that can promote annulation reactions under transition-metal-free conditions. | researchgate.net |

| Temperature | 23 °C (Room Temperature) | Sufficient for the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine hydrate in DMF. | nih.govchemicalbook.com |

| Temperature | 120 °C | Required for copper-catalyzed intramolecular N-arylation reactions. | beilstein-journals.org |

Spectroscopic and Chromatographic Methods for Synthetic Intermediate and Product Characterization

The structural elucidation and purity assessment of this compound and its synthetic intermediates rely on a combination of modern spectroscopic and chromatographic techniques.

Chromatographic Methods Chromatography is essential for monitoring reaction progress and purifying the final product.

Thin-Layer Chromatography (TLC): TLC is routinely used to track the consumption of starting materials and the formation of products. nih.gov For compounds of similar polarity, a common mobile phase consists of a mixture of petroleum ether (or hexanes) and ethyl acetate (B1210297). rsc.org For instance, a system of 20% ethyl acetate in hexanes has been used to monitor the formation of 5-nitroindazole. chemicalbook.com The spots are typically visualized under UV light. rsc.org

Column Chromatography: Flash column chromatography is the standard method for purifying the crude product. Silica gel (200-300 mesh) is the most common stationary phase, with elution gradients of petroleum ether and ethyl acetate used to separate the target compound from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity analysis of the synthesized compound. google.com It can also be used to detect the presence of any remaining starting materials or byproducts in the final sample. google.com

Spectroscopic Methods Spectroscopic analysis provides definitive structural confirmation of the synthesized indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural determination. The ¹H NMR spectrum would show characteristic signals for the protons on the indazole core and the fluorophenyl ring. The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups (nitro, fluoro) and the heterocyclic ring structure. rsc.orgrsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. rsc.orgrsc.org This technique is crucial for verifying the identity of the target compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹) and N-H stretching of the indazole ring would be expected. nih.gov

The table below presents expected and reported spectroscopic data for compounds structurally related to this compound.

| Technique | Observed/Expected Data for Related Nitro-Indazoles | Reference |

|---|---|---|

| ¹H-NMR | Signals in the aromatic region (δ 7.5-8.9 ppm). For a related compound, signals appeared at δ 8.89 (d, J = 2.2 Hz, 1H), 8.31 (dd, J = 9.3, 2.2 Hz, 1H), and 7.98 (d, J = 9.3 Hz, 1H) for the indazole core. | nih.gov |

| ¹³C-NMR | Aromatic carbons typically appear in the δ 110-150 ppm range. For a related compound, signals were observed at δ 146.8, 141.1, 139.3, 123.6, and 110.9. | nih.gov |

| IR (cm⁻¹) | Characteristic peaks for NO₂ stretching around 1517 cm⁻¹ and 1339 cm⁻¹. | nih.gov |

| HRMS (m/z) | Calculated molecular ion peak corresponding to the exact mass of the compound's molecular formula. For C₁₄H₁₀ClN₃O₂, the calculated m/z was 287.05. | nih.gov |

| TLC (Rf) | Rf values depend on the eluent system. For a similar compound, an Rf of 0.23 was reported using petroleum ether/ethyl acetate (3/1). | rsc.org |

Structure Activity Relationship Sar Analysis of 3 2 Fluorophenyl 5 Nitro 1h Indazole Derivatives

Influence of the 2-Fluorophenyl Moiety at C-3 on Biological Activity

The presence of a 2-fluorophenyl group at the third carbon atom of the indazole ring introduces specific electronic and steric properties that can modulate the compound's interaction with biological targets.

Electronic and Steric Effects of Fluorine Substitution

The incorporation of a fluorine atom onto the phenyl ring at the C-3 position has profound effects on the molecule's electronic and steric characteristics, which in turn can significantly alter its biological activity. mdpi.comacs.orgnih.gov

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring imparts a strong electron-withdrawing inductive effect. This can influence the acidity of the N-H bond in the indazole ring, potentially affecting its ability to act as a hydrogen bond donor in receptor interactions. Furthermore, the fluorine atom can alter the electron density of the entire molecule, which can impact its binding affinity and selectivity for specific biological targets. ontosight.ai

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. researchgate.net This minimal steric hindrance allows fluorinated compounds to often mimic the binding of their non-fluorinated counterparts. However, the substitution of hydrogen with fluorine can lead to subtle conformational changes that may optimize or disrupt interactions with a receptor's binding pocket. mdpi.com

A study on 7-phenyl-pyrroloquinolinone derivatives demonstrated that the introduction of a fluorine atom at the 2-position of the 7-phenyl ring resulted in potent cytotoxicity against various tumor cell lines. researchgate.net This suggests that the electronic and steric alterations induced by the fluorine atom can be beneficial for certain biological activities.

Positional Isomerism of Fluorine on the Phenyl Ring and its Impact on Biological Profiles

The position of the fluorine atom on the phenyl ring is a critical determinant of a compound's biological activity. Different positional isomers can exhibit vastly different pharmacological profiles due to variations in their electronic distribution and steric hindrance.

| Compound | Fluorine Position | Observed Activity |

| Derivative A | 2-fluoro (ortho) | Potent cytotoxicity in tumor cell lines researchgate.net |

| Derivative B | 3-fluoro (meta) | Potent cytotoxicity in tumor cell lines researchgate.net |

| Derivative C | 4-fluoro (para) | Enhanced antibacterial potency in some scaffolds mdpi.com |

Research on benzothiazole (B30560) derivatives has shown that placing a fluoro group at the 2- and 4-positions of the benzene (B151609) ring enhances antibacterial potency, whereas substitution at the 3-position can lead to a loss of activity. mdpi.com Similarly, in a series of 7-phenyl-pyrroloquinolinone derivatives, both 2-fluoro and 3-fluoro substitutions on the phenyl ring resulted in compounds with significant cytotoxic activity. researchgate.net These findings underscore the importance of fluorine's position in modulating the biological effects of a molecule. The specific location of the fluorine atom can influence how the molecule fits into a receptor's binding site and interacts with key amino acid residues.

Conformational Freedom of the C-3 Phenyl Ring and its Bioactivity Implications

The rotational freedom of the phenyl ring at the C-3 position of the indazole core can significantly impact the molecule's ability to adopt the optimal conformation for binding to its biological target. The presence of substituents on the phenyl ring, including the fluorine atom, can influence this rotational freedom.

The ortho-position of the fluorine atom in 3-(2-fluorophenyl)-5-nitro-1H-indazole can introduce a degree of steric hindrance that may restrict the rotation of the phenyl ring. This restricted conformation might be favorable for binding to a specific receptor by locking the molecule into a bioactive conformation. Conversely, in other cases, this restriction could be detrimental if the preferred binding conformation requires a different dihedral angle between the phenyl and indazole rings. Computational modeling and experimental studies are often employed to understand the conformational preferences of such molecules and their implications for biological activity.

Contribution of the 5-Nitro Group to the Pharmacological Profile

The nitro group at the 5-position of the indazole ring is another key feature that profoundly influences the compound's pharmacological properties.

Electron-Withdrawing Nature of the Nitro Group and its Role in Receptor Interactions

The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. researchgate.net This property can significantly impact the electronic landscape of the entire indazole scaffold.

Impact on Acidity and Hydrogen Bonding: The electron-withdrawing nature of the nitro group can increase the acidity of the N-H proton of the indazole ring, enhancing its ability to act as a hydrogen bond donor in interactions with biological targets. svedbergopen.com This can lead to stronger and more specific binding to receptors or enzymes.

Modulation of Aromatic Interactions: The nitro group can also influence the π-electron system of the indazole ring, affecting its ability to participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues in a protein's active site.

Studies on various 5-nitroindazole (B105863) derivatives have highlighted their potential as antiprotozoal agents, suggesting that the nitro group is crucial for this activity. nih.govresearchgate.net The electron-deficient nature of the nitroaromatic system is often a key factor in the mechanism of action of such compounds. brieflands.com

Potential for Metabolic Transformations of the Nitro Group and Bioactivity Modulation

The nitro group can undergo metabolic reduction in biological systems, leading to the formation of various intermediates that can have different biological activities or toxicities. nih.gov This metabolic transformation is a critical aspect of the pharmacological profile of nitro-containing compounds.

Reductive Metabolism: The nitro group can be sequentially reduced to nitroso, hydroxylamino, and amino metabolites. nih.gov These reduction processes are often catalyzed by nitroreductase enzymes present in both mammalian and microbial cells.

Bioactivation and Mechanism of Action: In some cases, the reductive metabolism of a nitro group is a bioactivation step, where the resulting metabolites are the actual pharmacologically active species. For example, the antimicrobial activity of some 5-nitroheterocycles is believed to involve the formation of reactive intermediates upon reduction of the nitro group, which can then interact with cellular macromolecules. brieflands.com

However, it is also important to note that the metabolic reduction of nitroaromatic compounds can sometimes lead to the formation of toxic metabolites, which is a consideration in drug development. svedbergopen.comresearchgate.net

Significance of the Indazole Core in Ligand-Target Recognition

The indazole nucleus can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.gov Thermodynamic calculations and experimental observations consistently show that the 1H-tautomer is the more stable and predominant form in various phases compared to the 2H-tautomer. nih.govcaribjscitech.comresearchgate.net This stability difference, estimated to be around 2.3 kcal/mol, arises from the benzenoid character of the 1H form versus the less stable quinonoid character of the 2H form. caribjscitech.comresearchgate.net

| Property | 1H-Indazole | 2H-Indazole (Isoindazole) | Significance in SAR |

|---|---|---|---|

| Relative Stability | More stable, predominant form (benzenoid) caribjscitech.comresearchgate.net | Less stable (quinonoid) caribjscitech.comresearchgate.net | The inherent stability of the 1H form makes it the default scaffold, but the 2H form can offer unique binding modes. |

| N-H Position | Nitrogen at position 1 is protonated. | Nitrogen at position 2 is protonated. | Determines the vector and nature (donor/acceptor) of hydrogen bonds, critically affecting ligand-receptor fit. |

| Dipole Moment | Lower dipole moment caribjscitech.com | Higher dipole moment caribjscitech.com | Influences solubility, membrane permeability, and electrostatic interactions within the binding pocket. |

| Synthetic Control | Commonly synthesized via methods like o-toluidine (B26562) cyclization researchgate.net | Specific synthetic routes are required, often involving C-H bond functionalization acs.org | The ability to selectively synthesize N1- or N2-substituted analogs allows for precise exploration of the chemical space around the target. |

The two adjacent nitrogen atoms in the pyrazole (B372694) portion of the indazole ring are fundamental to its function as a pharmacophore. researchgate.net These atoms can act as both hydrogen bond donors (the N-H at the N1 position) and hydrogen bond acceptors (the sp²-hybridized nitrogen at the N2 position). This dual capability allows the indazole core to form strong and directional hydrogen bonds with amino acid residues in a protein's active site, such as the hinge region of kinases. ijpsjournal.comnih.gov

The 1H-indazole-3-amine moiety, for instance, is recognized as a highly effective hinge-binding fragment in numerous kinase inhibitors. nih.govtandfonline.com In this configuration, the N1-H atom acts as a hydrogen bond donor, while the N2 atom acts as an acceptor, forming a bidentate hydrogen bond pattern with the backbone amide groups of the kinase hinge region. This interaction pattern is crucial for anchoring the inhibitor in the ATP-binding pocket.

Beyond hydrogen bonding, the indazole ligands are critical for binding site recognition through hydrophobic interactions with the target protein. nih.gov In some metallo-drugs, the indazole moiety can also participate in chelation, although its primary role in most inhibitors is guiding the molecule to hydrophobic pockets and establishing key hydrogen bonds. nih.govacs.org The interplay between the hydrophobic surface of the fused benzene ring and the hydrogen bonding capacity of the nitrogen atoms allows indazole-containing molecules to achieve high affinity and selectivity for their targets. nih.govnih.gov

Rational Design Principles Derived from SAR Studies of Related Indazole Analogs

Rational drug design based on the indazole scaffold leverages extensive SAR data to optimize potency, selectivity, and pharmacokinetic properties. For a molecule like this compound, SAR principles from related analogs provide a clear roadmap for modification.

The Indazole Core as a Hinge-Binder: As established, the 1H-indazole core is a premier "hinge-binder" for kinases. tandfonline.comnih.gov Rational design often begins by positioning this core to interact with the target's hinge region. The remainder of the molecule is then elaborated to occupy adjacent hydrophobic pockets and form additional interactions.

Substitution at the C3-Position: The C3 position is a primary vector for modification. Attaching an aryl group, such as the 2-fluorophenyl group, allows the ligand to extend into solvent-exposed regions or adjacent hydrophobic pockets. SAR studies have shown that the nature and substitution pattern of this aryl ring are critical for potency. nih.gov For example, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a C5-phenyl substituent was found to be crucial for antitumor activity. nih.gov This highlights the sensitivity of the target to electronic and steric changes in this region.

| Scaffold Position | Modification/Substituent | Observed Effect on Activity | Rationale / Design Principle |

|---|---|---|---|

| N1/N2 Position | Alkylation (locking tautomer) | Can increase potency by enforcing an optimal binding conformation. | Removes tautomeric ambiguity, reduces conformational flexibility. |

| C3 Position | Substituted Aryl or Heteroaryl Rings | Critical for potency; substitutions modulate interactions in adjacent pockets. nih.gov | Targets hydrophobic regions and allows for fine-tuning of electronic properties. |

| C5 Position | Electron-withdrawing (e.g., -NO₂) or -donating groups | Modulates the acidity of the N1-H and overall electronics, affecting hydrogen bond strength and target affinity. nih.gov | Electronic tuning of the core scaffold. |

| C4 / C6 Positions | Various functional groups | Can be crucial for activity and selectivity against specific targets (e.g., IDO1). nih.gov | Exploits specific sub-pockets or steric constraints within the active site. |

Comparative SAR Analysis with Other Benzopyrazole and Related Heterocyclic Systems

The success of the indazole scaffold is best understood by comparing it to other heterocyclic systems often used in drug design, particularly its bioisosteres. Bioisosteric replacement is a key strategy where one functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of a compound.

Indazole vs. Indole (B1671886): Indazole is frequently used as a bioisostere for the indole nucleus. acs.orgacs.org While both are bicyclic aromatic systems, the replacement of the C-H at the 2-position of indole with a nitrogen atom to form indazole has significant consequences. This change introduces an additional hydrogen bond acceptor (N2) and removes a potential site of oxidative metabolism. Consequently, indazole analogs often exhibit superior metabolic stability, oral bioavailability, and plasma clearance compared to their indole counterparts. acs.orgsemanticscholar.org

Indazole vs. Benzimidazole (B57391): Benzimidazole is another related heterocycle that can serve similar roles in ligand design. In one study focused on FMS-like tyrosine kinase 3 (FLT3) inhibitors, researchers successfully replaced a quinazoline (B50416) core with a benzimidazole core while retaining the indazole moiety as the essential hinge-binding element. tandfonline.comnih.gov This demonstrates a modular approach where the indazole provides the key anchor, while other heterocyclic cores (like benzimidazole) can be swapped to optimize interactions in other parts of the binding site or to improve physicochemical properties. The choice between indazole and benzimidazole often depends on the specific geometry and hydrogen bonding requirements of the target's hinge region.

Indazole vs. Catechol: In a more distinct bioisosteric replacement, the indazole nucleus has been successfully used as a replacement for the catechol moiety. google.com Catechols are prone to rapid metabolic oxidation, leading to poor pharmacokinetic profiles. The indazole ring can mimic the hydrogen bonding and spatial arrangement of the catechol hydroxyl groups while being significantly more stable metabolically, making it an excellent alternative for improving the drug-like properties of a lead compound. google.com

| Scaffold | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Indazole | N1 (H-donor), N2 (H-acceptor) ijpsjournal.com | Excellent hinge-binder; metabolically stable; versatile substitution patterns. nih.govacs.org | Tautomerism can be a liability if not controlled. |

| Indole | N1 (H-donor) | Well-established scaffold mimicking tryptophan. | Often a site of oxidative metabolism (e.g., at C2), leading to lower stability. acs.org |

| Benzimidazole | N1 (H-donor), N3 (H-acceptor) | Also a good hinge binder; offers different vector for H-bonding compared to indazole. | May have different solubility and pKa properties that need to be optimized. |

| Catechol | Two adjacent hydroxyl H-donors | Strong metal chelation and hydrogen bonding capacity. | Very susceptible to metabolic oxidation, leading to poor PK profiles. google.com |

Molecular Mechanisms of Action and Biological Target Interactions

Identification of Biological Targets and Pathways Modulated by Indazole Derivatives

Indazole-based compounds have been identified as potent modulators of several key biological pathways implicated in a range of physiological and pathological processes. The core indazole scaffold serves as a versatile template for the design of inhibitors targeting various enzymes, including protein kinases, nitric oxide synthase, and monoamine oxidase B.

Inhibition of Protein Kinases (e.g., Tyrosine Kinases like FGFR, JNK, VEGFR, PARP)

The indazole nucleus is a well-established pharmacophore in the development of protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based derivatives have been developed as inhibitors of FGFRs, a family of receptor tyrosine kinases. nih.gov Docking studies of indazole derivatives with the ATP-binding pocket of FGFR1 have revealed key interactions. For instance, the N-H of the indazole ring can form a hydrogen bond with the side chain of Glu562, while the nitrogen atom of the indazole and the N-H of an amide linker can interact with the backbone of Ala564. nih.gov The hydrophobic cavity of the receptor is often occupied by substituents on the indazole core, contributing to the potency of these inhibitors. nih.gov

c-Jun N-terminal Kinases (JNKs): The JNK signaling pathway is involved in cellular responses to stress, and its inhibition is a therapeutic strategy for various diseases. N-aromatic-substituted indazole derivatives have been identified as potent and selective inhibitors of JNK3. nih.gov A patent has disclosed 3-(4-fluorophenyl)-5-trifluoromethyl indazole as a JNK inhibitor, a compound structurally similar to 3-(2-fluorophenyl)-5-nitro-1H-indazole, highlighting the potential of this scaffold for JNK inhibition. The crystal structure of an indazole-based inhibitor in complex with JNK3 revealed a type I binding mode, where the indazole nitrogen and an amide NH moiety form hydrogen bonds with the hinge residue Met149. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptors (VEGFRs): Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is primarily driven by the VEGF signaling pathway. Indazole derivatives have been successfully developed as inhibitors of VEGFR-2. mdpi.com Theoretical investigations have shown that indazole derivatives can efficiently bind to the VEGFR-2 kinase pocket, stabilized by hydrogen bonds and hydrophobic interactions with key residues such as Ala866, Lys868, Glu885, and Thr916. mdpi.com

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations. The clinically approved PARP inhibitor, Niraparib, features an indazole core, demonstrating the utility of this scaffold in targeting PARP enzymes.

| Kinase Target | Indazole Derivative Type | Reported IC50 Values |

| JNK3 | N-Aromatic-Substituted Indazole | 5 nM - 100 nM nih.gov |

| VEGFR-2 | Quinazoline-Indazole Hybrids | 5.4 nM - 7 nM researchgate.net |

| FGFR1 | Indazole Derivatives | Not Specified |

| PARP-1/2 | Niraparib (Indazole core) | IC50: 3.8 nM (PARP1), 2.1 nM (PARP2) |

Modulation of Nitric Oxide Synthase (NOS) Activity

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, and its production is catalyzed by nitric oxide synthases (NOS). Certain indazole derivatives have been shown to inhibit NOS activity. Notably, 5-nitroindazole (B105863) has been identified as an inhibitor of both constitutive and inducible NOS isoforms. nih.gov The inhibitory effect is reversible, and for the inducible isoform, 5-nitroindazole displays an IC50 value of 240 µM. nih.gov The proposed mechanism of inhibition involves the interaction of the indazole with the heme-iron of the enzyme, thereby preventing the binding of oxygen. nih.gov This suggests that the 5-nitro group of this compound could play a significant role in its potential interaction with NOS.

| NOS Isoform | Inhibitor | IC50 Value |

| Bovine Brain (constitutive) | 5-Nitroindazole | 1.15 mM nih.gov |

| Murine Macrophage (inducible) | 5-Nitroindazole | 240 µM nih.gov |

| Bovine Brain (constitutive) | 7-Nitroindazole | 2.5 µM nih.gov |

| Murine Macrophage (inducible) | 7-Nitroindazole | 20 µM nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative diseases like Parkinson's disease. Indazole-5-carboxamides have emerged as a class of highly potent, selective, and reversible inhibitors of human MAO-B. nih.gov These compounds have demonstrated subnanomolar potency, highlighting the suitability of the indazole scaffold for targeting this enzyme. nih.gov While direct data for this compound is not available, the established activity of related indazole derivatives suggests a potential for MAO-B inhibition.

Specific Molecular Interactions Governing Ligand-Target Binding

The efficacy of indazole derivatives as enzyme inhibitors is dictated by the precise molecular interactions they form within the active site of their target proteins. These interactions, which include hydrogen bonding, hydrophobic interactions, and van der Waals forces, are crucial for achieving high affinity and selectivity.

Hydrogen Bonding Interactions with Active Site Residues

Hydrogen bonds are critical for the anchoring of indazole-based inhibitors within the binding pockets of their target enzymes.

In the context of JNK3 inhibition , the crystal structure of an N-aromatic-substituted indazole derivative revealed that the indazole nitrogen atom and the amide NH moiety form crucial hydrogen bonds with the backbone of the hinge residue Met149. researchgate.net This interaction is a common feature of type I kinase inhibitors and is essential for their inhibitory activity.

For FGFR1 inhibitors , molecular docking studies have shown that the N-H of the indazole ring can act as a hydrogen bond donor to the side chain of Glu562. nih.gov Additionally, a nitrogen atom within the indazole ring can accept a hydrogen bond from the backbone NH of Ala564. nih.gov

The presence of a fluorine atom , as in the 2-fluorophenyl group of the subject compound, can also influence hydrogen bonding. Fluorine can act as a weak hydrogen bond acceptor, and its presence can modulate the electronic properties of the molecule, thereby affecting the strength of other hydrogen bonds.

Hydrophobic and Van der Waals Interactions within Binding Pockets

In JNK3 , the aniline (B41778) aromatic ring of an indazole-based inhibitor was observed to occupy a hydrophobic pocket, often referred to as the selectivity pocket. researchgate.net The indazole ring itself can also engage in hydrophobic interactions with residues under the P-loop of the kinase. nih.gov

The binding of indazole derivatives to the VEGFR-2 active site is also characterized by extensive hydrophobic interactions. The indazole scaffold can interact with the hydrophobic side chains of residues such as Ile888, Leu889, and Val899 in a hydrophobic back pocket. nih.gov

Similarly, in FGFR1 , the hydrophobic cavity of the ATP-binding site is often filled by substituents on the indazole ring, leading to enhanced potency. nih.gov The 2-fluorophenyl group of this compound is well-suited to engage in such hydrophobic and van der Waals interactions within a target's binding pocket.

Pi-Stacking Interactions with Aromatic Amino Acid Side Chains

The indazole nucleus, a key structural feature of this compound, can participate in significant noncovalent interactions, including π-stacking. researchgate.netnih.gov These interactions, which occur between aromatic rings, are crucial for the binding of small molecules to biological targets like enzymes and receptors. nih.govmdpi.com The electron-rich π-system of the indazole core can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. nih.gov Unique features of some heterocyclic compounds, like the triazole ring, which shares structural similarities with indazole, include the ability to form strong π-stacking interactions that enhance binding affinity to biological targets. nih.gov The presence of both the indazole and the 2-fluorophenyl rings in the compound's structure provides multiple sites for potential π-π stacking, which can contribute to the stability of the ligand-protein complex. researchgate.net While specific crystallographic studies detailing these interactions for this compound are not extensively documented, the general principles of molecular recognition suggest that such π-stacking forces play a role in its biological activity.

Mechanistic Insights into Observed Biological Activities

Antileishmanial Action and Trypanothione Reductase Inhibition

Nitroaromatic compounds, including 5-nitroindazole derivatives, are recognized as promising antileishmanial agents. nih.govmdpi.com Their mechanism of action is primarily linked to the parasite's unique redox metabolism, which relies on the enzyme Trypanothione Reductase (TryR). nih.govnih.gov This enzyme is essential for the survival of trypanosomatid parasites, as it maintains the intracellular pool of trypanothione, a dithiol that protects the parasite from oxidative damage generated by the host's immune response. nih.govfrontiersin.org Crucially, TryR is absent in mammals, who utilize a different enzyme, glutathione (B108866) reductase, for their redox defense, making TryR an attractive and selective drug target. nih.govfrontiersin.orgmdpi.com

The antileishmanial effect of nitroindazoles is believed to be initiated by the enzymatic reduction of the nitro group. encyclopedia.pubmdpi.com This bioactivation, mediated by parasite-specific nitroreductases, generates reactive nitrogen species and free radicals that are cytotoxic to the parasite. nih.govnih.gov These reactive intermediates can cause widespread damage to cellular components, including DNA, proteins, and lipids. encyclopedia.pub By inhibiting TryR, this compound can disrupt the parasite's primary defense against oxidative stress, increasing its susceptibility to the host's immune attack and the damage caused by the reactive intermediates. nih.govnih.gov Molecular docking studies have further demonstrated that indazole derivatives can bind with high stability to the Leishmania Trypanothione Reductase enzyme, reinforcing its role as a key target. nih.gov

Anticancer Mechanisms (e.g., inhibition of cell proliferation, specific enzyme targets)

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with significant pharmacological activities, including anticancer effects. nih.gov Several indazole-based drugs, such as axitinib (B1684631) and pazopanib, are already used in cancer therapy, primarily as kinase inhibitors. nih.govnih.gov Derivatives of 5-nitroindazole have demonstrated antineoplastic activity, showing the ability to suppress the proliferation of neoplastic cells. researchgate.netresearchgate.net

The anticancer mechanisms of these compounds are diverse. One proposed mechanism involves the interference with DNA synthesis and replication. openmedicinalchemistryjournal.com The planar π-conjugated system of the indazole ring can intercalate with DNA or inhibit enzymes crucial for DNA maintenance. openmedicinalchemistryjournal.com Furthermore, many indazole derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer and play a key role in tumor growth, proliferation, and survival. nih.gov Studies have shown that nitroimidazole and nitroindazole compounds exhibit cytostatic and cytotoxic properties against various human tumor cell lines. researchgate.netopenmedicinalchemistryjournal.com For instance, certain 5-nitroindazole derivatives have shown moderate antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines. researchgate.net The 1H-indazole-3-amine structure, a related scaffold, is recognized as an effective hinge-binding fragment for tyrosine kinases, a critical interaction for kinase inhibition. nih.gov

| Compound Type | Cell Line | Cancer Type | Activity | Source |

|---|---|---|---|---|

| N-alkyl-nitroimidazoles | A549 | Human Lung Carcinoma | Sensitive, activity influenced by alkyl chain length | openmedicinalchemistryjournal.com |

| N-alkyl-nitroimidazoles | MDA-MB-231 | Human Breast Adenocarcinoma | Sensitive to tested compounds | openmedicinalchemistryjournal.com |

| 3-hydroxy-1-(dialkylamino)alkyl-5-nitroindazoles | TK-10 | Renal Adenocarcinoma | Moderate antineoplastic activity | researchgate.net |

| 3-hydroxy-1-(dialkylamino)alkyl-5-nitroindazoles | HT-29 | Colon Adenocarcinoma | Moderate antineoplastic activity | researchgate.net |

| 1H-indazole-3-amine derivative (6o) | K562 | Chronic Myeloid Leukemia | IC50 = 5.15 µM | nih.gov |

Other Pharmacological Activities (e.g., anti-protozoal, anti-inflammatory, anti-emetic, antihypertensive)

Beyond its antileishmanial and anticancer potential, the indazole scaffold is associated with a broad spectrum of other pharmacological activities. researchgate.netnih.govresearchgate.net

Anti-protozoal: In addition to Leishmania, 5-nitroindazole derivatives have shown significant activity against other protozoan parasites. nih.gov They have been studied for their effectiveness against Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.net The mechanism is often linked to the bioreduction of the nitro group within the parasite, a process similar to that observed in Leishmania. nih.gov

Anti-inflammatory: Indazole derivatives have been widely reported to possess anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net

Anti-emetic: The indazole structure is found in clinically used anti-emetic drugs. researchgate.net Granisetron, for example, is a potent serotonin (B10506) 5-HT3 receptor antagonist that contains an indazole ring and is used to prevent nausea and vomiting, particularly those induced by chemotherapy. researchgate.net

Antihypertensive: Various indazole derivatives have been shown to exhibit antihypertensive effects. researchgate.net These compounds can interact with receptors and pathways involved in the regulation of blood pressure. nih.gov

Structure-Based Drug Design Considerations for Optimizing Target Affinity and Selectivity

Optimizing the structure of this compound is crucial for enhancing its therapeutic potential by improving target affinity and selectivity while minimizing toxicity. Structure-activity relationship (SAR) studies on related compounds provide valuable insights for rational drug design.

For antiprotozoal activity, modifications at different positions on the indazole ring have shown significant effects. In the context of anti-Trypanosoma cruzi agents, studies have indicated that introducing electron-withdrawing substituents, such as the fluorine atom present in the 2-fluorophenyl group, has a positive impact on trypanocidal activity. nih.gov For improving antileishmanial selectivity, SAR studies have revealed that substituting hydrophilic fragments at position 1 of the indazole ring can play a key role in enhancing the compound's selectivity index. nih.govresearchgate.net

In the realm of anticancer drug design, different substitutions at the N-1 position of the indazole core have been explored to reduce toxicity and modulate activity, for example, by blocking angiogenesis. researchgate.net Given that many indazole-based anticancer agents target protein kinases, design strategies often focus on optimizing interactions with the ATP-binding pocket of these enzymes. nih.gov The 1H-indazole-3-amine moiety has been identified as a critical hinge-binding fragment, and incorporating or mimicking such interactions could be a key strategy for developing potent and selective kinase inhibitors based on the this compound scaffold. nih.gov In silico predictions of oral bioavailability and risk profiles can further guide the synthesis of derivatives with improved drug-like properties. nih.gov

Computational and Theoretical Investigations of 3 2 Fluorophenyl 5 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to characterizing a molecule's behavior at the electronic level. These methods model the geometric and electronic properties, providing a basis for understanding its chemical reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. asianresassoc.org For 3-(2-fluorophenyl)-5-nitro-1H-indazole, geometry optimization is performed to find the most stable three-dimensional conformation, which corresponds to the minimum energy on the potential energy surface. This process is typically carried out using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. doi.orgresearchgate.net

Table 1: Key Electronic Properties Calculated using DFT Interactive data table. Click on a property for a brief description.

| Property | Description | Significance |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | Used to compare the relative stability of different isomers or conformers. |

| Dipole Moment (µ) | A measure of the net molecular polarity, arising from the separation of positive and negative charges. | Indicates the molecule's overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the individual atoms in the molecule. | Helps identify electron-rich and electron-deficient centers within the molecule, providing clues about local reactivity. |

| Polarizability | The tendency of the molecule's electron cloud to be distorted by an external electric field. | Relates to the molecule's response to its environment and its potential for non-linear optical (NLO) properties. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. malayajournal.org

For this compound, the distribution of these orbitals dictates its reactive behavior. The HOMO is expected to be localized over the electron-rich regions of the indazole and phenyl rings, while the LUMO is likely concentrated around the electron-withdrawing nitro group. The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Represents the electron-donating capacity (nucleophilicity). Higher energy indicates a stronger tendency to donate electrons. researchgate.net |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting capacity (electrophilicity). Lower energy indicates a stronger tendency to accept electrons. researchgate.net |

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. malayajournal.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | (ELUMO – EHOMO) / 2 | Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard." |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness. Molecules with a small energy gap are considered "soft." |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, allowing for the prediction of its reactive sites. asianresassoc.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net

For this compound, the MEP map would reveal:

Negative Regions (Red): These areas have an excess of electrons and correspond to sites susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring. malayajournal.org

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. The hydrogen atom attached to the indazole nitrogen (N-H) is a likely site of high positive potential. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar regions of the molecule, such as the phenyl ring's carbon framework.

This visual tool is invaluable for understanding hydrogen bonding interactions, predicting reactivity, and guiding the design of new molecules with specific interaction profiles. researchgate.net

Indazole derivatives can exist in different tautomeric forms due to the migration of a proton. For 1H-indazole systems, the most common tautomers are the 1H and 2H forms, where the proton is located on the N1 or N2 atom of the indazole ring, respectively. The substituents on the ring system significantly influence the relative stability of these tautomers. beilstein-journals.orgnih.gov

Computational chemistry, specifically DFT, can be employed to determine the thermodynamic stability of the possible tautomers of this compound. By optimizing the geometry and calculating the Gibbs free energy (G) for each tautomer, their relative populations at equilibrium can be predicted using the Boltzmann distribution. researchgate.net The tautomer with the lowest calculated free energy is considered the most stable and is expected to be the predominant form in solution. nih.govresearchgate.net

Table 3: Example of Calculated Thermodynamic Data for Tautomer Stability Analysis

| Tautomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|---|

| 1H-Tautomer | E1 | 0.00 (Reference) | G1 | 0.00 (Reference) |

| 2H-Tautomer | E2 | ΔE = (E2 - E1) * 627.5 | G2 | ΔG = (G2 - G1) * 627.5 |

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The accuracy of a molecular docking simulation is highly dependent on the careful preparation of both the ligand (this compound) and the receptor (the target protein). asianresassoc.orgresearchgate.net

Ligand Preparation: The process begins with generating a 3D structure of the ligand. Its geometry is then optimized using quantum chemical methods like DFT (as described in section 5.1.1) to ensure it is in a low-energy, realistic conformation. Finally, appropriate partial atomic charges are assigned to the atoms, which are essential for calculating the electrostatic interactions with the receptor. researchgate.net

Receptor Preparation: The 3D coordinates of the target protein are typically obtained from experimental sources, such as the Protein Data Bank (PDB). Preparation involves several key steps: removing water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file; adding polar hydrogen atoms, which are often not resolved in crystal structures; and assigning atomic charges. The binding site, or the specific cavity where the ligand is expected to bind, is then defined for the docking algorithm. asianresassoc.orgresearchgate.net

Proper preparation ensures that the docking simulation accurately reflects the physicochemical environment of the binding interaction, leading to more reliable predictions of the ligand's binding mode and affinity.

Docking Algorithm Selection and Validation

The initial step in predicting the binding orientation of this compound within a protein's active site is the selection and validation of an appropriate docking algorithm. A variety of algorithms are available, each with its own search strategy and scoring function. For indazole derivatives, algorithms implemented in software such as AutoDock Vina are commonly employed due to their balance of computational speed and accuracy.

The validation of the chosen docking protocol is a critical step to ensure the reliability of the predicted binding poses. A standard validation method involves redocking a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered indicative of a reliable docking protocol. This validation process confirms that the chosen algorithm can accurately reproduce the known binding mode, thereby instilling confidence in its predictions for novel ligands like this compound.

Analysis of Predicted Binding Affinities and Interaction Landscapes

Once a validated docking protocol is established, it can be used to predict the binding affinity and interaction landscape of this compound with its putative biological target. The binding affinity is typically reported as a docking score in units of kcal/mol, with more negative values indicating a stronger predicted interaction. For substituted indazole derivatives, docking studies against various protein targets, such as kinases and enzymes involved in cancer, have revealed binding affinities in the range of -7.0 to -9.0 kcal/mol.

The interaction landscape provides a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. For indazole derivatives, these interactions commonly include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the nitro group can act as hydrogen bond acceptors, while the N-H group of the indazole can act as a hydrogen bond donor. These interactions with polar residues in the active site, such as arginine, threonine, and glutamine, are often crucial for binding.

π-π Stacking: The aromatic rings of the indazole and the fluorophenyl substituent can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl ring and other nonpolar portions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

A representative analysis of the predicted binding affinities for structurally similar indazole derivatives is presented in the table below.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Substituted Indazole 1 | Aromatase | -8.0 | Arg115, Met374 |

| Substituted Indazole 2 | Aromatase | -7.7 | Arg115, Thr310, Leu372 |

| Substituted Indazole 3 | VEGFR2 | - | Thr916 |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the complex and the conformational changes that occur over time.

Assessment of Complex Stability and Conformational Dynamics

MD simulations of the this compound-protein complex are performed over a timescale of nanoseconds to microseconds. The stability of the complex is assessed by analyzing several parameters:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD profile for both indicates that the complex has reached equilibrium and remains stable.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that exhibit significant conformational changes upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is tracked over the course of the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.

These analyses provide a comprehensive understanding of the dynamic behavior of the ligand-protein complex, confirming the stability of the binding mode predicted by molecular docking.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To obtain a more accurate estimation of the binding affinity, binding free energy calculations are performed on the snapshots generated from the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are widely used for this purpose. researchgate.netnih.gov These methods calculate the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy.

The binding free energy is decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition allows for the identification of the key energetic contributions to the binding process. For various indazole derivatives, MM/GBSA and MM/PBSA calculations have yielded binding free energies that correlate well with experimental data, providing a more refined prediction of binding affinity than docking scores alone. nih.govfrontiersin.org

A representative table of binding free energy calculations for similar compounds is shown below.

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| Indazole Derivative A | -49.28 | -58.7 | -25.4 | 42.1 | -7.3 |

| Indazole Derivative B | -45.67 | -52.3 | -20.1 | 35.8 | -9.1 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling play a crucial role in understanding the relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. For this compound and related compounds, a QSAR model can be developed to predict their activity against a specific biological target.

The development of a QSAR model involves the following steps:

Data Set Preparation: A data set of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.

For nitroaromatic compounds, QSAR studies have identified several important descriptors that influence their biological activity, including electronic parameters (such as the energy of the lowest unoccupied molecular orbital, E_LUMO), hydrophobicity (logP), and steric descriptors. The resulting QSAR models can be used to predict the activity of new compounds, such as this compound, and to guide the design of more potent analogs.

Below is a table of representative molecular descriptors that could be used in a QSAR model for this class of compounds.

| Descriptor Type | Descriptor Name | Description |

| Electronic | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Hydrophobic | logP | Octanol-water partition coefficient |

| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance |

| Topological | Wiener Index | A distance-based topological index |

Future Perspectives and Research Opportunities for 3 2 Fluorophenyl 5 Nitro 1h Indazole

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

While classical methods for indazole synthesis are well-documented, future efforts will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. nih.gov The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. bohrium.combenthamdirect.com Research in this area could explore novel catalytic systems that minimize waste, reduce reaction times, and avoid hazardous reagents. researchgate.net

Future synthetic strategies could include:

Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional thermal methods, potentially enabling direct deoxygenative cyclization of precursors like o-carbonyl azobenzenes under mild conditions. rsc.org

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability, providing precise control over reaction parameters and minimizing byproduct formation.

One-Pot, Multi-Component Reactions: Designing syntheses where multiple bonds are formed in a single operation from simple starting materials can significantly improve efficiency and reduce waste. Copper-catalyzed three-component reactions of 2-halobenzaldehydes, amines, and sodium azide (B81097) are an example of this approach. organic-chemistry.org

Catalyst Innovation: Exploring earth-abundant metal catalysts (e.g., copper, iron) as alternatives to expensive noble metals (e.g., palladium, rhodium) is a key goal for sustainable synthesis. researchgate.net Additionally, metal-free catalytic systems represent a growing area of interest. organic-chemistry.org

These advanced methodologies could lead to higher yields, easier purification, and a reduced environmental footprint for the synthesis of 3-(2-fluorophenyl)-5-nitro-1H-indazole and its analogs.

Exploration of Novel Substitution Patterns and Hybrid Structures for Augmented Bioactivity

The biological activity of the indazole scaffold is highly dependent on the nature and position of its substituents. researchgate.net Systematic exploration of the structure-activity relationships (SAR) for this compound is a critical next step. The existing nitro group at the C-5 position is known to be important for the activity of some indazole derivatives, while the 2-fluorophenyl group at C-3 influences conformation and target interaction. researchgate.netnih.gov

Future research should focus on:

Systematic Substitution: Modifying the core structure by introducing various functional groups at available positions (N-1, C-4, C-6, C-7) to probe their effect on activity and selectivity. For instance, introducing piperazine (B1678402) or mercapto acetamide (B32628) groups has been shown to enhance the properties of other indazole derivatives. mdpi.com

Bioisosteric Replacement: Replacing the nitro or fluoro groups with other bioisosteres to fine-tune electronic properties, metabolic stability, and target binding. nih.gov

Molecular Hybridization: Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores. This strategy aims to create single molecules that can interact with multiple biological targets or pathways, potentially leading to synergistic effects. Examples could include hybridization with sulfonamides, carbamates, or other heterocyclic systems like triazoles or isoxazolines. acgpubs.orgtandfonline.com

These explorations could yield new analogs with significantly enhanced potency, selectivity, and novel mechanisms of action.

Integrated Experimental and Computational Approaches for Deeper Mechanistic Elucidation